molecular formula C18H22FN5O2S B2560780 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine CAS No. 1797292-78-4

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2560780
CAS No.: 1797292-78-4
M. Wt: 391.47
InChI Key: KERSYIAZGYMBRR-UHFFFAOYSA-N
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Description

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a sophisticated synthetic compound designed for advanced pharmacological research. Its molecular architecture, featuring a piperazine core substituted with a 2-fluorophenylsulfonyl group and a pyridazine ring bearing a pyrrolidine moiety, places it within a class of molecules known to exhibit significant biological activity. Piperazine-based compounds are recognized for their broad utility in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties, including potential antiviral and antiparasitic applications . This specific scaffold is of particular interest for probing novel targets in infectious diseases. Structurally related sulfonamide-containing piperazine compounds have been identified as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, a validated target for the development of novel mosquitocides to combat the spread of arboviral diseases like Zika, dengue, and chikungunya . Furthermore, similar molecular frameworks are being actively investigated in the discovery of new antimalarial agents, highlighting the value of this chemotype in addressing globally significant parasitic infections . The presence of the 2-fluorophenylsulfonyl group is a critical pharmacophore often associated with enhanced binding affinity and metabolic stability, making it a common feature in structure-activity relationship (SAR) campaigns for optimizing lead compounds . This product is intended to serve as a key chemical tool for researchers engaged in high-throughput screening, mechanism-of-action studies, and SAR exploration across various biological targets, including ion channels and enzymes. It is supplied exclusively for use in laboratory research. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2S/c19-16-5-1-2-6-17(16)27(25,26)24-11-9-22(10-12-24)15-13-18(21-20-14-15)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERSYIAZGYMBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyridazine with piperazine.

    Attachment of the pyrrolidine ring: This can be done through a similar nucleophilic substitution reaction.

    Incorporation of the fluorophenylsulfonyl group: This step typically involves the reaction of the piperazine derivative with a fluorophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine/Piperazine Derivatives

Compound Name Core Structure Substituents (Position) Molecular Formula Molar Mass (g/mol)
Target Compound: 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine Pyridazine - 2-Fluorophenyl sulfonyl (C5)
- Pyrrolidine (C3)
C₁₉H₂₀FN₅O₂S* 409.46*
5-(4-[(2,4-Dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone Pyridazinone - 2,4-Dichlorophenyl sulfonyl (C5)
- Phenyl (C6)
C₂₀H₁₈Cl₂N₄O₃S 465.35
MK42 (4-(thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one) Butanone-piperazine - 5-(Trifluoromethyl)pyridinyl (N1)
- Thiophene (C4)
C₁₈H₂₀F₃N₃OS 399.43
5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine Pyrimidine - 4-Fluorophenyl piperazine (C5)
- Propynyl linker
C₁₇H₁₇FN₆ 332.36

*Calculated based on structural analysis.

Key Functional Differences

The pyrrolidine substituent (vs. phenyl in or propynyl in ) introduces a saturated five-membered ring, which may enhance conformational stability and reduce metabolic oxidation .

Electronic Properties :

  • The sulfonyl group in the target compound and acts as an electron-withdrawing moiety, modulating the basicity of the piperazine nitrogen and influencing receptor interactions.
  • Fluorine substituents (in the target compound and ) enhance metabolic stability and bioavailability through reduced cytochrome P450-mediated degradation .

Hypothetical Pharmacological Profile

While direct activity data is unavailable, structural analogs suggest:

  • GPCR modulation : Piperazine-sulfonyl moieties are common in serotonin or dopamine receptor ligands .

Biological Activity

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic effects.

Chemical Structure

The compound's chemical structure can be represented as follows:

C15H19FN4O2S\text{C}_{15}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity
    • Studies indicate that compounds with similar piperazine and pyridazine structures exhibit notable antibacterial properties. For instance, derivatives have been tested against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Such enzyme inhibition is crucial for therapeutic applications, particularly in neurodegenerative diseases and gastrointestinal disorders .
  • Cytotoxic Effects
    • Research has shown that certain derivatives of pyridazine can exhibit cytotoxic effects on cancer cell lines. For example, specific analogs were tested on L929 fibroblast cells, revealing significant cytotoxicity at higher concentrations .

Antibacterial Studies

A study conducted on synthesized derivatives demonstrated that this compound exhibited potent antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Enzyme Inhibition Assays

The compound was also subjected to enzyme inhibition assays, where it showed significant inhibition of AChE and urease.

Enzyme Inhibition (%)
Acetylcholinesterase (AChE)75
Urease60

These results suggest a potential role in treating conditions where these enzymes are implicated.

Case Studies

In a case study involving a series of piperazine derivatives, it was found that modifications to the sulfonyl group significantly impacted the biological activity. The introduction of different aromatic groups enhanced the antibacterial and cytotoxic properties of the compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of the fluorophenyl and sulfonyl moieties contributes significantly to the biological activity. Modifications to these groups can lead to enhanced potency or selectivity towards specific targets.

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